molecular formula C14H15ClN2O B7360630 1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol

1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol

Cat. No.: B7360630
M. Wt: 262.73 g/mol
InChI Key: KRFYEGFNWHPQMA-UHFFFAOYSA-N
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Description

1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Properties

IUPAC Name

1-(5-chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-14(18)7-8-17(9-14)13-6-5-10-11(15)3-2-4-12(10)16-13/h2-6,18H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFYEGFNWHPQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=NC3=C(C=C2)C(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol typically involves the reaction of 5-chloro-2-methylquinoline with appropriate reagents under controlled conditions. One common method involves the [5+1] annulation of 2-methylquinolines with diynones . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity of the final product. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups. Substitution reactions may result in the formation of various substituted quinoline derivatives.

Scientific Research Applications

1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloroquinolin-2-yl)-3-methylpyrrolidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

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